Nucleophilic substitution: This reaction is employed to substitute a leaving group on the pyrimidine ring with an amine. This method is showcased in the synthesis of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. []
Suzuki coupling: This reaction allows for the introduction of an aryl or heteroaryl group at the 6-position of the pyrimidine ring. This method was utilized in synthesizing N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. []
Applications
Antimicrobial agents: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Mycobacterium tuberculosis bd oxidase, suggesting potential as anti-tuberculosis agents. [] Additionally, 3-Chloro-2,6-difluoropyridin-4-amine, a structurally similar compound, showed promising results as a potential antimicrobial agent through targeting DNA gyrase. [, ]
Fungicides: Research on pyrimidin-4-amine derivatives has led to the discovery of novel fungicidal compounds with good activity against plant pathogens. [, ]
Anticancer agents: Studies on N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have identified them as potential inhibitors of NF-κB inducing kinase (NIK), a target for the treatment of psoriasis. [] Additionally, derivatives containing the 2,6-difluorophenyl moiety have shown potent cytotoxic activity against various cancer cell lines. [, , , ]
Compound Description: This compound was identified as a fungicidal lead compound in a study focused on developing novel pesticides. The research involved exploring chemical modifications around the commercial insecticide tebufenpyrad, which accidentally led to the discovery of 1a's fungicidal activity. []
Relevance: While structurally distinct from 6-(2,6-Difluorophenyl)pyrimidin-4-amine, this compound serves as a starting point in the research trajectory that eventually led to the development of pyrimidin-4-amine-based fungicides. This highlights the exploration of different chemical scaffolds in the search for novel pesticidal agents. []
Relevance: This compound represents an early example of a pyrimidin-4-amine-based fungicide in the research leading to 6-(2,6-Difluorophenyl)pyrimidin-4-amine. It showcases the potential of this chemical class in fungicidal applications while highlighting the need for further optimization to address toxicity concerns. []
Compound Description: This compound is a pyrimidin-4-amine derivative that emerged from further optimization of 2a, specifically by introducing a pyridin-2-yloxy substructure. HNPC-A9229 displayed excellent fungicidal activity against various fungi while demonstrating low toxicity to rats. []
Relevance: HNPC-A9229 shares the core pyrimidin-4-amine structure with 6-(2,6-Difluorophenyl)pyrimidin-4-amine, highlighting the importance of this scaffold in fungicidal activity. Moreover, both compounds feature halogen substitutions on the pyrimidine ring and contain a difluorinated moiety, suggesting that these structural features contribute to their biological activity. []
3-Chloro-2,6-Difluoropyridin-4-Amine (3C26D4A)
Compound Description: This pyridine derivative was investigated for its electronic structure and potential antimicrobial activity using computational methods, including density functional theory (DFT) calculations and molecular docking studies. The results suggested that 3C26D4A could be a promising antimicrobial agent due to its potential to inhibit DNA gyrase, a key enzyme for bacterial survival. [, ]
Relevance: While 3C26D4A belongs to the pyridine class and 6-(2,6-Difluorophenyl)pyrimidin-4-amine belongs to the pyrimidine class, both compounds share a critical structural feature: a 2,6-difluorinated aromatic ring directly attached to an amine group at the 4-position. This structural similarity, along with the presence of chlorine substitution in both molecules, suggests potential commonalities in their physicochemical properties and biological activity profiles. [, ]
Compound Description: This compound is a key intermediate in the synthesis of various antitumor drugs, particularly small molecule inhibitors. []
Relevance: This compound features a pyrimidin-4-amine core, directly linking it to 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Despite the difference in substituents, the presence of this shared core structure suggests a potential overlap in their chemical reactivity and potential applications in medicinal chemistry. []
Compound Description: A series of 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues were synthesized and characterized. []
Relevance: These compounds belong to the same pyrimidin-4-amine class as 6-(2,6-Difluorophenyl)pyrimidin-4-amine. The study focused on modifications around the pyrimidine core, exploring the impact of different substituents on biological activity. These analogues offer insights into structure-activity relationships within this chemical class. []
Compound Description: This compound exhibited excellent acaricidal activity against Tetranychus urticae, with potency comparable to the commercial acaricide cyenopyrafen. []
Relevance: This compound, like 6-(2,6-Difluorophenyl)pyrimidin-4-amine, belongs to the pyrimidin-4-amine class and features a difluoromethyl substituent on the pyrimidine ring. This structural similarity, along with their shared pesticidal activities (although against different targets), underlines the potential of difluorinated pyrimidin-4-amines as lead structures for developing novel pesticides. []
Compound Description: This pyrimidin-4-amine derivative showed superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole. []
Relevance: This compound's structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidin-4-amine core and the presence of a difluoromethyl group. The fact that both compounds exhibit potent fungicidal activity, albeit against different fungal species, underscores the significance of these structural motifs for developing effective fungicides. []
Compound Description: This compound displayed broad-spectrum insecticidal and fungicidal activities, effectively targeting Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []
Relevance: Sharing the pyrimidin-4-amine scaffold with 6-(2,6-Difluorophenyl)pyrimidin-4-amine, this compound highlights the versatility of this chemical class in targeting various pests. Both compounds demonstrate the successful application of halogen-substituted pyrimidin-4-amines in pesticide development. []
Compound Description: Similar to U7, this compound exhibited broad-spectrum insecticidal and fungicidal activity against various pests, including Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []
Relevance: This compound's close structural resemblance to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidin-4-amine core and halogen substitutions. The broad-spectrum activity of both compounds emphasizes the potential of modifying this core scaffold for developing new pesticides with enhanced efficacy and target range. []
Compound Description: This compound demonstrated potent inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd), an enzyme crucial for bacterial energy metabolism, marking it as a potential drug candidate for tuberculosis. []
Relevance: While this compound features a thieno[3,2-d]pyrimidin-4-amine core, its structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidin-4-amine moiety. This similarity, along with the fact that both compounds show promising biological activities (anti-tuberculosis and potential fungicidal, respectively), highlights the importance of the pyrimidin-4-amine scaffold in medicinal chemistry and pesticide development. []
Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse pharmacological activities. []
Relevance: Although structurally distinct from 6-(2,6-Difluorophenyl)pyrimidin-4-amine, this compound shares the pyrimidin-4-amine moiety. Its diverse pharmacological activities highlight the potential of exploring modifications around the pyrimidin-4-amine core for developing new drugs and bioactive compounds. []
Compound Description: This compound exhibited potent and selective inhibitory activity against NF-κB inducing kinase (NIK). Oral administration of 12f effectively alleviated psoriasis symptoms in an imiquimod-induced psoriasis mouse model. []
Relevance: While featuring a pyrrolo[2,3-d]pyrimidin-4-amine core, this compound shares the pyrimidin-4-amine moiety with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. This structural similarity, along with their distinct biological activities, underscores the potential of pyrimidin-4-amine derivatives in drug discovery, particularly for inflammatory diseases. []
Compound Description: This fluorinated chalcone was synthesized and characterized to investigate its potential as a nonlinear optical material. Computational studies suggested that the compound possesses promising nonlinear optical properties. []
Relevance: This compound shares the 2,6-difluorophenyl structural feature with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Although their core structures differ (chalcone vs. pyrimidine), the presence of this shared feature suggests potential similarities in their physicochemical properties and highlights the utility of 2,6-difluorophenyl as a building block for designing molecules with desired functionalities. []
Compound Description: This compound was studied using DFT calculations to investigate its structural and electronic properties. The calculated HOMO and LUMO energies indicated potential charge transfer within the molecule. [, ]
Relevance: Although this compound is not directly comparable to 6-(2,6-Difluorophenyl)pyrimidin-4-amine due to differences in their core structures, both feature a fluorinated benzene ring. This shared feature suggests potential similarities in their electronic properties and highlights the impact of fluorine substitution on molecular behavior. [, ]
Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing the presence of N—H...N and N—H...O hydrogen bonds in the solid state. []
Relevance: This compound shares the pyrimidin-amine core with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Despite the difference in the position of the amine group and the presence of different substituents, their shared core structure suggests potential similarities in their chemical reactivity and physicochemical properties. []
Compound Description: PIM447 is a potent and selective pan-proviral insertion site of Moloney murine leukemia (PIM) kinase inhibitor currently undergoing clinical trials for hematological malignancies. It demonstrated promising in vitro and in vivo activity in preclinical studies. []
Relevance: This compound shares the 2,6-difluorophenyl structural motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. While their core structures differ (picolinamide vs. pyrimidine), the presence of this shared feature suggests that the 2,6-difluorophenyl group might contribute to their biological activity profiles, albeit in different ways. []
Compound Description: This compound was synthesized, structurally characterized, and evaluated for its antibacterial activity. It showed good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Relevance: This compound and 6-(2,6-Difluorophenyl)pyrimidin-4-amine share the pyrimidin-4-amine core. This structural similarity, despite the different substituents, highlights the importance of the pyrimidin-4-amine moiety in medicinal chemistry. []
Compound Description: This compound is a highly selective phosphodiesterase 10A (PDE10A) inhibitor. It showed promising results in a rat conditioned avoidance response (CAR) test, indicating its potential as a therapeutic agent for psychosis diseases like schizophrenia. []
Relevance: This compound shares the pyrimidin-4-amine core structure with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. This similarity, despite the significant differences in their overall structures, suggests the potential versatility of the pyrimidin-4-amine scaffold in medicinal chemistry, particularly for developing CNS-active agents. []
Compound Description: This compound was synthesized and characterized to explore its structural features. Its structure was determined using single-crystal X-ray diffraction and compared with theoretical calculations. []
Relevance: Although this compound features a pyrido[2,3-d]pyrimidin-4-amine core, it shares a key structural feature with 6-(2,6-Difluorophenyl)pyrimidin-4-amine: the 2,6-difluorophenyl group. This shared motif, despite the different core structures, suggests potential similarities in their physicochemical properties and highlights the versatility of the 2,6-difluorophenyl group as a building block for designing new molecules. []
Compound Description: SB706504 is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. It demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated chronic obstructive pulmonary disease (COPD) macrophages. [, ]
Relevance: This compound shares the 2,6-difluorophenyl structural motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. While their core structures are different (pyrido[2,3-d]-pyrimidine vs. pyrimidine), the presence of this shared feature suggests that the 2,6-difluorophenyl group might contribute to their biological activity profiles, although targeting different pathways (p38 MAPK vs. potential fungicidal). [, ]
Compound Description: This compound was synthesized as a potential reverse transcriptase (RT) inhibitor of human immunodeficiency virus type 1 (HIV-1). []
Relevance: This compound shares the pyrimidin-4(3H)-one core structure with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Despite the different substituents, their shared core structure suggests a potential overlap in their chemical reactivity and possible applications in medicinal chemistry, especially for antiviral agents. []
2,6-di(pyrimidin-4-yl)pyridine ligands
Compound Description: These ligands were synthesized and investigated for their ability to form complexes with Zn(II) and Cu(II). []
Relevance: While these ligands feature a 2,6-di(pyrimidin-4-yl)pyridine core, their structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the presence of the pyrimidin-4-yl moiety. This shared substructure suggests potential similarities in their coordination chemistry and ability to interact with metal ions. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It demonstrated significant antitumor activity in in vivo models of FGFR3-driven cancers. [, , , , ]
Relevance: This compound shares the pyrimidin-4-amine core structure with 6-(2,6-Difluorophenyl)pyrimidin-4-amine, highlighting the importance of this scaffold in medicinal chemistry. Despite the different substituents, their shared core structure suggests a potential overlap in their chemical reactivity and possible applications in drug development, especially for cancer treatment. [, , , , ]
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues
Compound Description: These compounds were synthesized and evaluated as anti-microtubule agents for cancer therapy. They exhibited potent cytotoxic activity against various tumor cell lines. []
Relevance: While these compounds feature a cyclopenta[d]pyrimidin-4-amine core, their structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the presence of the pyrimidin-4-amine moiety. This shared substructure suggests a potential overlap in their biological activities and highlights the significance of the pyrimidin-4-amine scaffold in medicinal chemistry. []
Compound Description: These derivatives were optimized as potent adenosine A2A receptor antagonists for treating Parkinson's disease. They showed promising efficacy in preclinical models of Parkinson's disease. []
Relevance: These compounds share the pyrimidin-4-amine core structure with 6-(2,6-Difluorophenyl)pyrimidin-4-amine, emphasizing the versatility of this scaffold in medicinal chemistry. Despite the different substituents, their shared core structure suggests a potential overlap in their chemical reactivity and possible applications in drug development, especially for neurological disorders. []
Compound Description: The crystal structure of this homoallylic amine was determined. The molecule exhibits weak intramolecular N—H⋯F hydrogen bonds. []
Relevance: This compound features the same 2,6-difluorophenyl motif as 6-(2,6-Difluorophenyl)pyrimidin-4-amine. The presence of this shared feature, despite their different core structures, suggests potential similarities in their conformational preferences and intermolecular interactions. []
Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was efficiently synthesized and characterized. []
Relevance: While this compound features a thieno[2,3-d]pyrimidine core, its structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidin-4-yl moiety. This shared substructure, despite their complex overall structures, suggests the potential significance of this motif in medicinal chemistry. []
Compound Description: The oxidation of these compounds with hydrogen peroxide in acetic acid unexpectedly yielded the corresponding uracils (VIII) instead of the expected sulfones. []
Relevance: These compounds, similar to 6-(2,6-Difluorophenyl)pyrimidin-4-amine, feature a pyrimidin-4(3H)-one core and a 2,6-disubstituted benzyl group at the 6-position of the pyrimidine ring. This structural similarity, despite the different substituents on the benzene ring and at the 2-position of the pyrimidine, suggests potential similarities in their chemical reactivity. []
N-oxyde de 3-(2,6-dichloro-3,5-diméthoxy-phényl)-1-{6-[4-(4-éthyl-pipérazin-1-yl)-phénylamino]-pyrimidin-4-yl}-1-méthyl-urée
Compound Description: This compound is an N-oxide derivative of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea, a potent FGFR inhibitor. []
Relevance: This compound features the same pyrimidin-4-amine core structure as 6-(2,6-Difluorophenyl)pyrimidin-4-amine. The presence of the N-oxide group highlights a potential modification strategy for altering the properties and biological activity of pyrimidin-4-amine-based compounds. []
Compound Description: These compounds represent a class of molecules containing a sulfoximine group attached to a pyrimidine ring, specifically at the 4-position where an amine group is also present. []
Relevance: The key structural similarity between these compounds and 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidin-4-amine core. This common structural motif suggests potential similarities in their chemical reactivity and potential applications in medicinal chemistry, despite the presence of the sulfoximine group. []
Compound Description: These derivatives are described as kinase activity modulators, particularly for treating hyperproliferative diseases like cancer. []
Relevance: These compounds, although structurally distinct from 6-(2,6-Difluorophenyl)pyrimidin-4-amine, share the crucial pyrimidin-4-amine core. This shared substructure suggests potential commonalities in their chemical properties and highlights the broad applicability of the pyrimidin-4-amine scaffold in medicinal chemistry, targeting diverse therapeutic areas. []
Compound Description: These compounds represent a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) that exhibit potent activity at nanomolar concentrations. []
Relevance: While structurally different from 6-(2,6-Difluorophenyl)pyrimidin-4-amine, these compounds highlight the significance of the 2,6-difluorobenzyl motif in medicinal chemistry, particularly for antiviral drug development. Although targeting different biological targets, the presence of this shared feature suggests potential similarities in their binding modes and interactions with their respective targets. []
Compound Description: These compounds represent a series of conformationally restricted S-DABOs designed as potential HIV-1 NNRTIs. The most potent compound exhibited exceptional activity and selectivity against HIV-1. []
Relevance: These compounds, specifically the (R)-enantiomers, were designed based on the structure of S-DABOs and share the 2,6-difluorophenyl motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. This structural similarity highlights the importance of this motif in interacting with biological targets, specifically within the context of NNRTI development. []
Compound Description: These compounds were designed based on computer-aided drug design and were synthesized as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase. They exhibited potent activity against both wild-type HIV-1 and the Y181C mutant strain. []
Relevance: These compounds share the 2,6-difluorophenyl motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Although their core structures differ, the presence of this shared feature suggests that the 2,6-difluorophenyl group might contribute to their biological activity profiles, highlighting its potential utility in developing new antiviral agents. []
Compound Description: These triazine analogs of F2-DABOs were investigated for their antiproliferative and cytodifferentiating activities against the A-375 human melanoma cell line. The compounds were found to be effective in decreasing cell proliferation and inducing morphological differentiation. []
Relevance: These compounds share the 2,6-difluorophenyl motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Although their core structures differ (triazine vs. pyrimidine), the presence of this shared feature, along with their biological activities (potential antitumor vs. potential fungicidal), suggests that the 2,6-difluorophenyl group might contribute to their interactions with biological targets, albeit through different mechanisms. []
Compound Description: PRN1371 is a highly selective and potent irreversible covalent inhibitor of FGFR1-4. []
Relevance: While this compound features a pyrido[2,3-d]pyrimidine core, its structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidine moiety and the presence of a halogenated aryl group at the 6-position of the pyrimidine. This structural resemblance suggests a potential for similar binding modes and interactions with kinase targets, despite the difference in their core structures and the irreversible binding mechanism of PRN1371. []
Compound Description: The crystal structure of this compound was determined, revealing that the pyrido[2,3-d]pyrimidine system is almost planar. []
Relevance: While this compound features a pyrido[2,3-d]pyrimidine core, its structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the shared pyrimidine moiety and the presence of a 2,6-disubstituted aryl group. This resemblance, despite the difference in the core structure and substituents, suggests potential similarities in their conformational preferences. []
Compound Description: This compound is a potent inhibitor of HIV-1 multiplication. The (R)-enantiomer was identified as the more active isomer. []
Relevance: This compound shares the 2,6-difluorophenyl motif with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. Although their core structures differ, the presence of this shared feature, along with their biological activities (anti-HIV-1 vs. potential fungicidal), suggests that the 2,6-difluorophenyl group might contribute to their interactions with biological targets, albeit through different mechanisms. []
Compound Description: The synthesis, crystal structure, and electronic spectroscopy of this complex were reported. []
Relevance: The ligand in this complex, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine, shares the pyrimidin-4-amine core with 6-(2,6-Difluorophenyl)pyrimidin-4-amine. This structural similarity suggests that modifications at the 2- and 6-positions of the pyrimidine ring can be used to tune the coordination properties of these ligands. []
Compound Description: This study investigated the oxygen-binding chemistry of (F(8)TPP)Fe(II), a metalloporphyrin complex containing four 2,6-difluorophenyl groups. []
Relevance: While (F(8)TPP)Fe(II) has a porphyrin core, its structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the presence of the 2,6-difluorophenyl motif. This shared feature, although in a different chemical context, emphasizes the versatility of this motif in influencing molecular properties and reactivity. []
Compound Description: A series of these derivatives were synthesized and evaluated for their anticancer activity. Some of the compounds exhibited promising activity against various cancer cell lines. []
Relevance: While these compounds feature a pyrido[1,2-a]pyrimidin-4-one core, their structural similarity to 6-(2,6-Difluorophenyl)pyrimidin-4-amine lies in the presence of the pyrimidine moiety. This shared substructure, despite their different core structures and substituents, suggests the potential of pyrimidine-containing compounds in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.